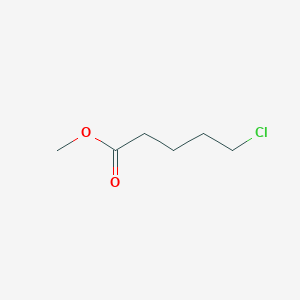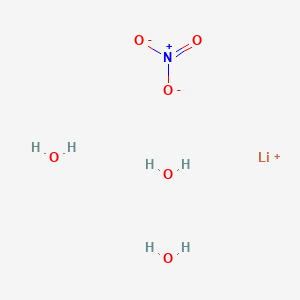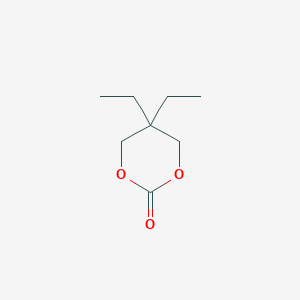
5,5-Diethyl-1,3-dioxan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Diethyl-1,3-dioxan-2-one is a cyclic carbonate compound that has gained significant attention in scientific research due to its unique chemical properties. This compound has been widely studied for its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Mécanisme D'action
The mechanism of action of 5,5-Diethyl-1,3-dioxan-2-one is not fully understood. However, it is believed that the cyclic carbonate ring can undergo ring-opening reactions in the presence of nucleophiles such as water, alcohols, and amines. This property has been utilized in the synthesis of various compounds such as polycarbonates and drug delivery systems.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are still being studied. However, it has been shown to have low toxicity and biocompatibility, making it a promising candidate for drug delivery applications. It has also been shown to have good biodegradability, which is important for reducing environmental impact.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5,5-Diethyl-1,3-dioxan-2-one in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for long periods of time. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are numerous future directions for the research and development of 5,5-Diethyl-1,3-dioxan-2-one. One potential direction is the synthesis of new compounds using 5,5-Diethyl-1,3-dioxan-2-one as a building block. Another direction is the optimization of the synthesis method to improve the yield and purity of 5,5-Diethyl-1,3-dioxan-2-one. Additionally, further studies on the biochemical and physiological effects of 5,5-Diethyl-1,3-dioxan-2-one are needed to fully understand its potential applications in drug delivery and other fields.
Méthodes De Synthèse
The synthesis of 5,5-Diethyl-1,3-dioxan-2-one can be achieved through various methods. One of the most common methods is the reaction of ethyl vinyl ether with carbon dioxide using a catalyst such as tetrabutylammonium bromide. Another method involves the reaction of ethylene oxide with carbon dioxide in the presence of a catalyst such as sodium methoxide. The yield of 5,5-Diethyl-1,3-dioxan-2-one can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Applications De Recherche Scientifique
5,5-Diethyl-1,3-dioxan-2-one has been widely studied for its potential applications in various fields. In materials science, it has been used as a monomer to synthesize polycarbonates, which have excellent mechanical properties and can be used in the production of various products such as automotive parts, electronic devices, and medical equipment. In organic chemistry, it has been used as a building block to synthesize various compounds such as cyclic carbonates, lactones, and esters. In biochemistry, it has been studied for its potential as a drug delivery agent due to its biocompatibility and biodegradability.
Propriétés
Numéro CAS |
13423-63-7 |
|---|---|
Nom du produit |
5,5-Diethyl-1,3-dioxan-2-one |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
5,5-diethyl-1,3-dioxan-2-one |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)5-10-7(9)11-6-8/h3-6H2,1-2H3 |
Clé InChI |
JJCRWNPMISIXJF-UHFFFAOYSA-N |
SMILES |
CCC1(COC(=O)OC1)CC |
SMILES canonique |
CCC1(COC(=O)OC1)CC |
Autres numéros CAS |
13423-63-7 |
Synonymes |
5,5-diethyl-1,3-dioxan-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



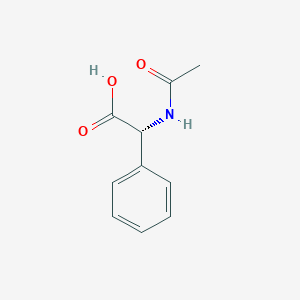
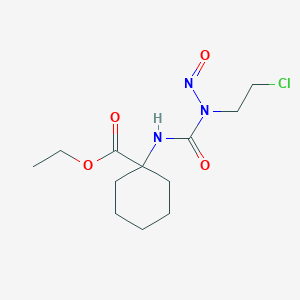
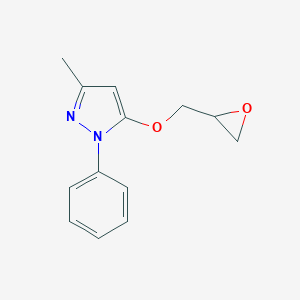
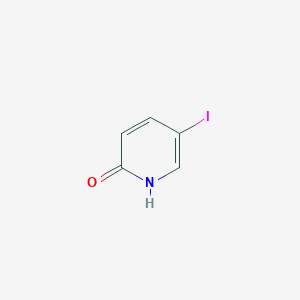
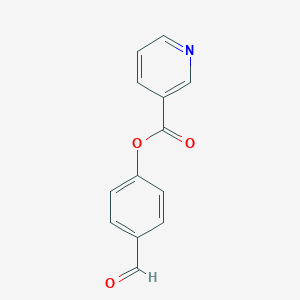
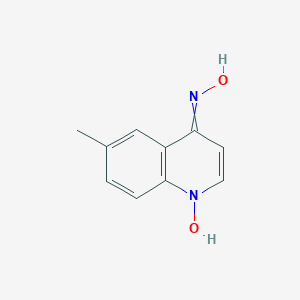
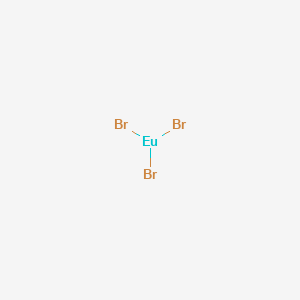
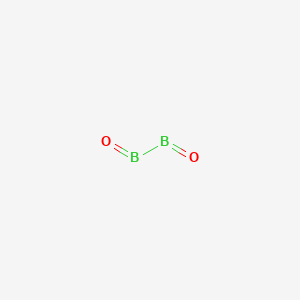
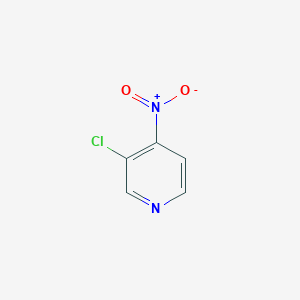

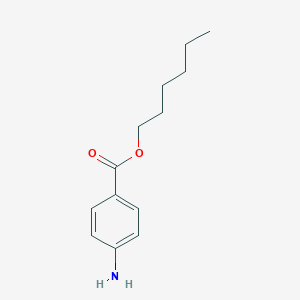
![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)
